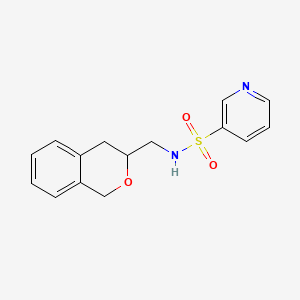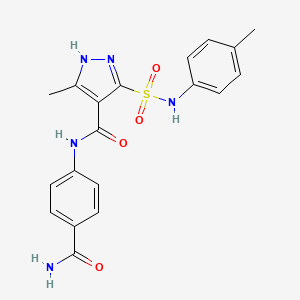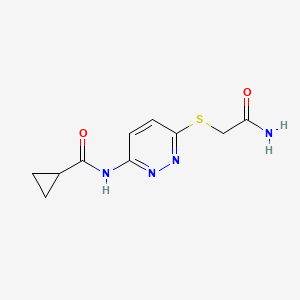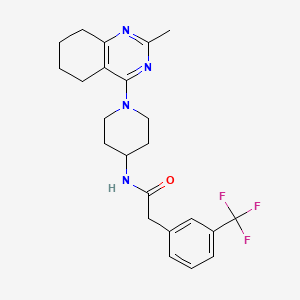
N-(isochroman-3-ylmethyl)pyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Sulfonamides can be prepared in the laboratory in many ways. The classic approach entails the reaction of sulfonyl chlorides with an amine . A series of pyrazole-sulfonamide derivatives were designed and synthesized from 1- (4-aminophenyl)-4-benzoyl-5-phenyl- N - (5-sulfamoyl-1,3,4-thiadiazol-2-yl)-1 H -pyrazole-3-carboxamide .Molecular Structure Analysis
In organic chemistry, the sulfonamide functional group is an organosulfur group with the structure R−S (=O)2−NR2. It consists of a sulfonyl group ( O=S=O) connected to an amine group ( −NH2 ) .Chemical Reactions Analysis
Sulfonamides can be prepared in the laboratory in many ways. The classic approach entails the reaction of sulfonyl chlorides with an amine .Physical and Chemical Properties Analysis
The molecular weight of N-(isochroman-3-ylmethyl)pyridine-3-sulfonamide is 304.36.Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Properties
Sulfonamide compounds have been extensively studied for their synthetic utility and chemical properties. For instance, efficient one-pot synthesis methods have been developed for biphenyl sulfonamides, leveraging water-promoted, palladium-catalyzed, microwave-assisted reactions, indicating the versatility of sulfonamide compounds in synthetic chemistry (Zhiyou et al., 2015). This approach highlights the potential of N-(isochroman-3-ylmethyl)pyridine-3-sulfonamide in facilitating novel synthetic routes or enhancing existing methodologies.
Inhibition of Carbonic Anhydrase
Sulfonamide derivatives are well-known inhibitors of carbonic anhydrase, a critical enzyme for physiological processes such as pH regulation and CO2 transport. Research on positively charged sulfonamides targeting the tumor-associated isozyme IX of carbonic anhydrase has shown potent inhibitory activity, suggesting a role in cancer therapeutics (Casey et al., 2004). This implies that this compound could have applications in designing selective inhibitors for specific isozymes of carbonic anhydrase.
Antimicrobial and Antiproliferative Activity
Novel sulfonamide isoxazolo[5,4-b]pyridines have shown antimicrobial activity towards Pseudomonas aeruginosa and Escherichia coli, as well as antiproliferative activity against breast carcinoma cell lines (Poręba et al., 2015). These findings suggest the potential for this compound to act as a lead compound in the development of new antimicrobial and anticancer agents.
Molecular Docking and Biological Activity
Theoretical and experimental studies on sulfonamide derivatives, including molecular docking, MEP, HOMO/LUMO analysis, and biological activity against bacteria, indicate a broad spectrum of potential applications (Shafieyoon et al., 2019). These studies provide a foundation for understanding the interaction mechanisms of sulfonamide compounds with biological targets, potentially guiding the development of this compound as a therapeutic agent.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-3-ylmethyl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c18-21(19,15-6-3-7-16-10-15)17-9-14-8-12-4-1-2-5-13(12)11-20-14/h1-7,10,14,17H,8-9,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOVUEDJUVUGZPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC2=CC=CC=C21)CNS(=O)(=O)C3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(benzo[d]thiazol-2-yl)methanone](/img/structure/B2388657.png)
![8-(4-Benzylpiperazin-1-yl)-7-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2388659.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-2-sulfonamide](/img/structure/B2388660.png)
![N-[(5-cyclopropyl-1,3-oxazol-2-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2388662.png)



![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide](/img/structure/B2388669.png)




![(2Z)-2-(4-chlorophenyl)-3-{4-[4-(trifluoromethyl)piperidin-1-yl]phenyl}acrylonitrile](/img/structure/B2388676.png)
![6-(4-Chlorophenyl)-2-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2388680.png)
